molecular formula C10H10N4O3S B14639131 4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 55432-18-3

4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine

Cat. No.: B14639131
CAS No.: 55432-18-3
M. Wt: 266.28 g/mol
InChI Key: CLBIICCNRKHNHQ-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound that features both imidazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl and pyridine groups can also contribute to the compound’s overall activity by interacting with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its combined imidazole and pyridine moieties, which provide a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Properties

CAS No.

55432-18-3

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

4-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H10N4O3S/c1-12-9(11-6-10(12)14(16)17)7-18-8-2-4-13(15)5-3-8/h2-6H,7H2,1H3

InChI Key

CLBIICCNRKHNHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=CC=[N+](C=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

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